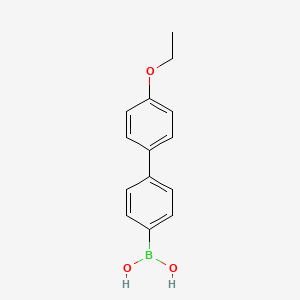

4-Ethoxybiphenyl-4'-boronic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[4-(4-ethoxyphenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-2-18-14-9-5-12(6-10-14)11-3-7-13(8-4-11)15(16)17/h3-10,16-17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFXATWYKJBSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584295 | |

| Record name | (4'-Ethoxy[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-29-2 | |

| Record name | (4'-Ethoxy[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethoxybiphenyl-4'-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxybiphenyl-4'-boronic acid is a valuable bifunctional organic compound that serves as a key building block in modern organic synthesis. Its structure, featuring a biphenyl core with an ethoxy group and a boronic acid moiety, makes it a versatile reagent in the construction of complex molecular architectures. The boronic acid functional group is particularly significant for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds. The ethoxy group can modulate the electronic properties and solubility of the molecule and its derivatives. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights for its practical application in research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a 4-ethoxybiphenyl intermediate via a Suzuki-Miyaura coupling reaction. This is followed by a Miyaura borylation to introduce the boronic acid functionality.

Part 1: Suzuki-Miyaura Coupling for 4-Ethoxybiphenyl Intermediate

The initial step focuses on the creation of the 4-ethoxybiphenyl scaffold. This is efficiently accomplished by the palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromoanisole, which is structurally similar to the required 4-bromophenetole) with a corresponding arylboronic acid (e.g., phenylboronic acid). The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Experimental Protocol: Synthesis of 4-Ethoxybiphenyl

-

Materials:

-

4-Bromophenetole (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

-

Tricyclohexylphosphine (PCy₃) (2-6 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene and Water (4:1 ratio, degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromophenetole, phenylboronic acid, and potassium phosphate.

-

Add the palladium catalyst and phosphine ligand.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed toluene and water solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to yield the crude 4-ethoxybiphenyl.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

-

Part 2: Miyaura Borylation of 4-Ethoxybiphenyl

The second key transformation is the introduction of the boronic acid group onto the 4'-position of the 4-ethoxybiphenyl intermediate. The Miyaura borylation reaction is a robust and widely used method for this purpose, employing a palladium catalyst and a boron source, typically bis(pinacolato)diboron (B₂pin₂).

Experimental Protocol: Synthesis of this compound Pinacol Ester

-

Materials:

-

4-Bromo-4'-ethoxybiphenyl (prepared from the previous step or a similar Suzuki coupling) (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium acetate (KOAc) (3.0 equiv)

-

1,4-Dioxane (anhydrous and degassed)

-

-

Procedure:

-

In an oven-dried Schlenk flask, combine 4-bromo-4'-ethoxybiphenyl, bis(pinacolato)diboron, and potassium acetate.

-

Add the palladium catalyst, Pd(dppf)Cl₂.

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous and degassed 1,4-dioxane.

-

Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product is the pinacol ester of this compound, which can be purified by column chromatography.

-

-

Deprotection to the Boronic Acid:

-

The purified pinacol ester can be hydrolyzed to the free boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like acetone or by transesterification with a diol under acidic conditions.

-

Alternatively, purification can sometimes be achieved by recrystallization of the crude boronic acid from a suitable solvent system.[1]

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals are expected for the aromatic protons, the ethoxy group protons (a quartet for the -OCH₂- and a triplet for the -CH₃), and the acidic protons of the boronic acid group, which may be broad or exchange with solvent protons. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which can lead to complex NMR spectra.[1] Running the NMR in a solvent like DMSO-d₆ can help in observing the boronic acid protons.

-

¹³C NMR: Carbon-13 NMR is used to identify all the unique carbon atoms in the molecule. The spectrum will show distinct signals for the aromatic carbons, the carbons of the ethoxy group, and a characteristic broad signal for the carbon atom attached to the boron atom.

Mass Spectrometry (MS):

Mass spectrometry is a powerful technique for determining the molecular weight of the compound and providing evidence of its elemental composition. Electrospray ionization (ESI) is a common technique for analyzing boronic acids. The mass spectrum is expected to show the molecular ion peak ([M]+ or [M]-) and potentially fragments corresponding to the loss of water or other small groups.

Physical Properties

-

Melting Point: The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity. The melting point of the analogous 4'-methoxybiphenyl-4-boronic acid is reported to be around 190 °C.

-

Appearance: The purified this compound is expected to be a white to off-white solid.

Predicted Characterization Data

The following tables summarize the predicted quantitative data for this compound based on the known data for the closely related 4'-methoxybiphenyl-4-boronic acid and general spectroscopic principles.

| Parameter | Predicted Value |

| Molecular Formula | C₁₄H₁₅BO₃ |

| Molecular Weight | 242.08 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be similar to the methoxy analog (~190 °C) |

Table 1: Predicted Physical and Molecular Properties

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 (broad s) | broad singlet | 2H | B(OH)₂ |

| ~7.8 (d) | doublet | 2H | Ar-H (ortho to -B(OH)₂) |

| ~7.6 (d) | doublet | 2H | Ar-H (meta to -B(OH)₂) |

| ~7.5 (d) | doublet | 2H | Ar-H (ortho to -OEt) |

| ~7.0 (d) | doublet | 2H | Ar-H (meta to -OEt) |

| ~4.1 (q) | quartet | 2H | -OCH₂CH₃ |

| ~1.4 (t) | triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~159 | Ar-C (para to biphenyl, attached to -OEt) |

| ~143 | Ar-C (ipso-biphenyl) |

| ~137 | Ar-C (ipso-biphenyl) |

| ~135 | Ar-CH (ortho to -B(OH)₂) |

| ~128 | Ar-CH (ortho to -OEt) |

| ~126 | Ar-CH (meta to -B(OH)₂) |

| ~115 | Ar-CH (meta to -OEt) |

| ~63 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

| (broad) | Ar-C (attached to -B(OH)₂) |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Applications and Safety Considerations

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules. Its primary application lies in Suzuki-Miyaura cross-coupling reactions to introduce the 4-ethoxybiphenyl moiety into target structures. This is particularly relevant in the development of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Safety Precautions:

Organoboron compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its reagents.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. By following the detailed protocols and utilizing the characterization data as a benchmark, researchers and drug development professionals can confidently synthesize and verify this important building block for their synthetic endeavors. The strategic application of Suzuki-Miyaura coupling and Miyaura borylation provides an efficient route to this versatile compound, opening avenues for the creation of novel and complex molecular entities.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethoxybiphenyl-4'-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Ethoxybiphenyl-4'-boronic acid is a valuable bifunctional organic compound, featuring a biphenyl core, an activating ethoxy group, and a reactive boronic acid moiety. This unique combination of functional groups makes it a significant building block in medicinal chemistry and materials science, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its physicochemical properties is paramount for its effective application in synthesis, formulation, and biological systems. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, including its acidity constant (pKa), lipophilicity (LogP), and aqueous solubility. In the absence of extensive experimental data for this specific molecule, this paper leverages established predictive models and provides detailed, field-proven experimental protocols for the determination of these critical properties, offering a robust framework for researchers.

Introduction: The Significance of this compound

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most versatile and widely used methods for the formation of carbon-carbon bonds. Within this class of reagents, this compound (Figure 1) offers distinct advantages. The biphenyl scaffold provides a rigid and extended aromatic system, often found in pharmacologically active molecules and advanced materials. The ethoxy group, an electron-donating substituent, can modulate the electronic properties and solubility of the molecule and its derivatives.

A molecule's journey from a laboratory reagent to a successful drug candidate or a functional material is fundamentally governed by its physicochemical properties. These properties dictate its behavior in different environments, influencing its reactivity, solubility, membrane permeability, and ultimately, its efficacy and safety. This guide delves into the core physicochemical characteristics of this compound, providing both predicted data and the experimental means to verify them.

Figure 1: Chemical Structure of this compound

A 2D representation of this compound.

Core Physicochemical Properties: A Quantitative Overview

Precise experimental data for this compound is not extensively published. Therefore, we present a combination of fundamental identifiers and computationally predicted values from well-regarded algorithms to provide a robust profile of the molecule.

Table 1: Core Identifiers and Predicted Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 182344-29-2 | [1][2] |

| Molecular Formula | C₁₄H₁₅BO₃ | [1] |

| Molecular Weight | 242.08 g/mol | [1] |

| Predicted pKa | 8.95 ± 0.10 | Chemicalize[3][4][5] |

| Predicted LogP | 3.25 | XLogP3[6][7] |

| Predicted LogP | 3.68 | ALOGPS[8][9][10][11] |

| Predicted Aqueous Solubility (LogS) | -3.8 mol/L | ALOGPS[8][9][10][11] |

| Predicted Aqueous Solubility | 0.037 g/L | ALOGPS[8][9][10][11] |

In-Depth Analysis of Key Physicochemical Parameters

Acidity Constant (pKa): The Gateway to Reactivity and Formulation

The pKa of a boronic acid is a critical parameter as it governs the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. This equilibrium is central to its role in Suzuki-Miyaura coupling and its interactions in biological systems.

The predicted pKa of approximately 8.95 for this compound is in the expected range for arylboronic acids. This value indicates that at physiological pH (around 7.4), the compound will exist predominantly in its neutral, less water-soluble form. Understanding the pKa is crucial for:

-

Reaction Optimization: In Suzuki-Miyaura coupling, the formation of the boronate anion is often a key step in the transmetalation process. The reaction conditions, particularly the choice and concentration of the base, should be tailored with the pKa in mind to ensure efficient formation of the active boronate species.

-

Formulation Development: For pharmaceutical applications, the pKa dictates the solubility and absorption characteristics of a drug. A compound with a pKa of 8.95 will have significantly different solubility in the acidic environment of the stomach compared to the more neutral environment of the intestine.

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.

Principle: The compound is dissolved in a suitable solvent system (often a co-solvent like methanol/water or DMSO/water to ensure solubility) and titrated with a standardized base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M NaOH in deionized water.

-

Prepare a 0.01 M solution of this compound in a suitable solvent system (e.g., 50:50 methanol:water). The choice of co-solvent is critical to ensure the compound remains fully dissolved throughout the titration.

-

-

Instrumentation Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Use an automated titrator for precise delivery of the titrant and continuous data logging.

-

-

Titration Procedure:

-

Place a known volume (e.g., 25 mL) of the boronic acid solution in a beaker.

-

Immerse the calibrated pH electrode and the titrator's burette tip into the solution.

-

Stir the solution gently and continuously.

-

Start the titration, adding the NaOH solution in small, precise increments (e.g., 0.05 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot).

-

The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the boronic acid.

-

Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP): A Predictor of Membrane Permeability and Bioavailability

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical determinant of a drug's ability to cross biological membranes and is a key parameter in Lipinski's "Rule of Five" for oral bioavailability.

The predicted LogP values for this compound (ranging from 3.25 to 3.68) suggest that it is a moderately lipophilic compound. This level of lipophilicity implies:

-

Good Membrane Permeability: The compound is likely to readily pass through lipid bilayers, which is advantageous for drug absorption and distribution.

-

Potential for Low Aqueous Solubility: Higher LogP values are often correlated with lower water solubility, which can present formulation challenges.

The traditional "shake-flask" method for LogP determination can be time-consuming and require significant amounts of material. RP-HPLC offers a rapid and efficient alternative.

Principle: The retention time of a compound on a reverse-phase HPLC column (with a nonpolar stationary phase) is correlated with its lipophilicity. By calibrating the system with a series of compounds with known LogP values, the LogP of the test compound can be determined from its retention time. A significant challenge with boronic acids is their potential for on-column hydrolysis to the more polar boronic acid, which can affect retention time.[6] Therefore, method development must aim to minimize this degradation.

Step-by-Step Methodology:

-

Preparation of Standards and Sample:

-

Prepare a series of standard compounds with known LogP values spanning a relevant range (e.g., LogP 1 to 5).

-

Dissolve the standards and this compound in the mobile phase.

-

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled to maintain the boronic acid in its neutral form (typically pH < pKa - 2).

-

Detection: UV detector set to a wavelength where the compound has strong absorbance.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Calibration:

-

Inject the standard solutions and record their retention times.

-

Plot the logarithm of the retention factor (k') versus the known LogP values of the standards to generate a calibration curve. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time of the column.

-

-

Sample Analysis:

-

Inject the solution of this compound and record its retention time.

-

Calculate its retention factor (k').

-

-

LogP Determination:

-

Using the calibration curve, determine the LogP of this compound from its calculated k'.

-

Workflow for LogP Determination by RP-HPLC.

Aqueous Solubility: A Critical Factor for Drug Delivery and Process Chemistry

Aqueous solubility is a fundamental property that influences a wide range of applications, from drug bioavailability to the ease of work-up in chemical reactions. The predicted aqueous solubility of this compound is low (LogS of -3.8 mol/L, which corresponds to approximately 0.037 g/L). This is consistent with its moderately high predicted LogP value.

This low intrinsic solubility has several implications:

-

Drug Development: May necessitate the use of formulation strategies such as co-solvents, surfactants, or salt formation to enhance bioavailability for oral administration.

-

Process Chemistry: Can be advantageous for purification by crystallization, but may require the use of organic solvents for reactions, potentially increasing the environmental impact.

The shake-flask method is the gold standard for determining intrinsic aqueous solubility.

Principle: An excess amount of the solid compound is equilibrated with a specific volume of water at a constant temperature. After equilibrium is reached, the concentration of the dissolved compound in the supernatant is determined.

Step-by-Step Methodology:

-

Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of deionized water.

-

Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used to aid in the separation.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC).

-

Determine the concentration of the dissolved boronic acid using a validated analytical method, such as HPLC with UV detection, against a calibration curve of known concentrations.

-

-

Solubility Calculation:

-

Calculate the solubility in units of mg/mL or mol/L based on the determined concentration and the dilution factor.

-

Thermal Stability: Insights from Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) provides information about the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For boronic acids, TGA can reveal the temperature at which dehydration of the boronic acid to its anhydride (a boroxine) occurs, as well as the onset of thermal decomposition.

While a specific TGA thermogram for this compound is not available, the general behavior of arylboronic acids involves:

-

Dehydration: An initial mass loss corresponding to the loss of water to form the trimeric anhydride (boroxine). This process is often reversible upon exposure to moisture.

-

Decomposition: At higher temperatures, the organic structure begins to break down.

Understanding the thermal stability is crucial for:

-

Storage and Handling: To define appropriate storage conditions and avoid degradation.

-

Melt Crystallization and Polymorphism Studies: To identify temperature ranges where the material is stable.

-

Reaction Conditions: To ensure the integrity of the molecule in reactions conducted at elevated temperatures.

Safety and Handling

Based on safety data sheets (SDS) for structurally similar arylboronic acids, the following general safety precautions should be observed when handling this compound:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Handling: Avoid creating dust. In case of spills, clean up promptly using appropriate methods to prevent dispersal.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

For detailed and specific safety information, it is essential to consult the supplier's Safety Data Sheet (SDS) for this compound.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. Its utility is intrinsically linked to its physicochemical properties. This guide has provided a comprehensive overview of its key characteristics, including predicted values for pKa, LogP, and aqueous solubility. Furthermore, detailed experimental protocols have been presented to enable researchers to determine these properties with a high degree of confidence. A thorough understanding and application of this knowledge will undoubtedly facilitate the innovative and effective use of this versatile building block in drug discovery and materials science.

References

- 1. {4'-ETHOXY-[1,1'-BIPHENYL]-4-YL}BORONIC ACID | CAS 182344-29-2 [matrix-fine-chemicals.com]

- 2. 182344-29-2|(4'-Ethoxy-[1,1'-biphenyl]-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 4. Chemicalize - Wikipedia [en.wikipedia.org]

- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 10. researchgate.net [researchgate.net]

- 11. ALogPS - OCHEM user's manual - OCHEM docs [docs.ochem.eu]

An In-Depth Technical Guide to 4-Ethoxybiphenyl-4'-boronic acid: A Key Building Block for Scientific Innovation

For Immediate Release

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on 4-Ethoxybiphenyl-4'-boronic acid. It details its chemical identifiers, properties, synthesis, and significant applications, particularly in the realm of medicinal chemistry and cross-coupling reactions.

Core Chemical Identity and Properties

This compound is a specialized organic compound valued for its role as a building block in complex molecule synthesis. Its unique structure, featuring a biphenyl core with an ethoxy group and a boronic acid moiety, makes it a versatile reagent in modern organic chemistry.

Key Identifiers and Physical Characteristics

A clear identification of this compound is crucial for its correct application and for ensuring safety and reproducibility in experimental settings.

| Identifier | Value | Reference |

| CAS Number | 182344-29-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₁₅BO₃ | [3][5] |

| Molecular Weight | 242.08 g/mol | [3] |

| IUPAC Name | (4'-Ethoxy-[1,1'-biphenyl]-4-yl)boronic acid | [3] |

| SMILES | CCOC1=CC=C(C=C1)C1=CC=C(C=C1)B(O)O | [3] |

| Melting Point | 259-264 °C | [1] |

| Boiling Point | 428.2 ± 55.0 °C (Predicted) | [1][4] |

| Density | 1.17 ± 0.1 g/cm³ | [2] |

| Appearance | White to off-white powder/crystalline solid |

Strategic Synthesis of this compound

A common and effective approach involves a lithium-halogen exchange reaction followed by borylation.

Conceptual Synthesis Workflow

References

- 1. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. echemi.com [echemi.com]

- 3. {4'-ETHOXY-[1,1'-BIPHENYL]-4-YL}BORONIC ACID | CAS 182344-29-2 [matrix-fine-chemicals.com]

- 4. 182344-29-2|this compound|this compound|-范德生物科技公司 [39.100.107.131]

- 5. 4-Ethoxybiphenyl-4′-boronic acid, CasNo.182344-29-2 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]

- 6. 182344-29-2|(4'-Ethoxy-[1,1'-biphenyl]-4-yl)boronic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 4-Ethoxybiphenyl-4'-boronic acid: A Keystone for Modern Drug Discovery

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and materials science, the precise construction of complex molecular architectures is paramount. Among the vast toolkit available to synthetic chemists, aryl boronic acids stand out as exceptionally versatile building blocks. This guide provides a comprehensive technical overview of 4-Ethoxybiphenyl-4'-boronic acid, a compound of significant interest for the synthesis of bioactive molecules and functional materials. We will delve into its molecular characteristics, physicochemical properties, a representative synthetic protocol, and its pivotal role in carbon-carbon bond formation, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable synthetic intermediate.

Molecular Structure and Chemical Formula

This compound is a bifunctional organic compound featuring a biphenyl core. One phenyl ring is substituted with an ethoxy group (-OCH2CH3) at the 4-position, while the other is functionalized with a boronic acid group [-B(OH)2] at the 4'-position. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties that are highly advantageous in organic synthesis.

The molecular formula for this compound is C14H15BO3 . The structure consists of two phenyl rings linked by a single bond. The ethoxy group on one ring acts as an electron-donating group, influencing the reactivity of the aromatic system. The boronic acid moiety on the other ring is the key functional group that enables its participation in a wide array of cross-coupling reactions.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. While extensive experimental data for this specific ethoxy derivative is not as widely published as its methoxy counterpart, we can infer its key properties based on the well-documented characteristics of similar aryl boronic acids.

| Property | Value | Source/Method |

| Molecular Formula | C14H15BO3 | Calculated |

| Molecular Weight | 242.08 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | Inferred from similar compounds[1][2] |

| Solubility | Soluble in organic solvents like DMSO and methanol | Inferred from similar compounds[2] |

| Stability | Stable under standard conditions, may dehydrate to form boroxine | General property of boronic acids[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with a diboron ester, followed by hydrolysis.

Representative Synthetic Protocol: A Two-Step Approach

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials. The causality behind the choice of reagents is to ensure a high-yielding, clean reaction.

Step 1: Miyaura Borylation

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-4'-ethoxybiphenyl (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and a palladium catalyst such as Pd(dppf)Cl2 (0.03 equivalents).

-

Solvent Addition: Add anhydrous 1,4-dioxane as the solvent. The choice of an anhydrous solvent is critical to prevent premature hydrolysis of the diboron ester.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is the boronate ester intermediate.

Step 2: Hydrolysis to the Boronic Acid

-

Hydrolysis: Dissolve the crude boronate ester in a mixture of tetrahydrofuran (THF) and water. Add an acid, such as hydrochloric acid, and stir the mixture at room temperature.

-

Product Isolation: The boronic acid product will often precipitate out of the solution. The solid can be collected by filtration, washed with cold water, and then a non-polar solvent like hexane to remove impurities.

-

Drying: Dry the final product under vacuum to yield this compound as a solid. It is important to control the drying process to minimize the formation of the corresponding boroxine, a trimeric anhydride.[3]

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block in the synthesis of complex organic molecules, a cornerstone of drug discovery.[4] Boronic acids, in general, have seen a surge in interest in medicinal chemistry due to their unique chemical properties and the increasing number of FDA-approved drugs containing a boron atom.[4]

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.[5][6] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[6]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The aryl group from the boronic acid (after activation with a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

The biphenyl moiety is a common structural motif in many pharmaceuticals. The ability to introduce the 4-ethoxybiphenyl group using this compound allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. The ethoxy group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its solubility, metabolic stability, and target binding affinity.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, enables the efficient construction of complex molecular frameworks that are central to the development of new therapeutics and advanced materials. As the demand for more sophisticated and precisely engineered molecules grows, the importance of well-defined building blocks like this compound will undoubtedly continue to increase. Further research into its applications and the development of even more efficient catalytic systems will continue to push the boundaries of what is possible in chemical synthesis.

References

- 1. strem.com [strem.com]

- 2. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. tcichemicals.com [tcichemicals.com]

solubility and stability of 4-Ethoxybiphenyl-4'-boronic acid

An In-depth Technical Guide to the Solubility and Stability of 4-Ethoxybiphenyl-4'-boronic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal reagent in modern synthetic chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and liquid crystals, is well-established.[1] However, the successful application of this compound is critically dependent on a thorough understanding of its solubility and stability characteristics. Like many arylboronic acids, it is susceptible to degradation pathways that can impact reaction yields, purity, and overall process reproducibility. This guide provides a comprehensive analysis of the solubility profile and stability considerations for this compound, offering field-proven protocols and foundational knowledge for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical properties. These parameters influence its behavior in various solvent systems and its intrinsic stability.

| Property | Value | Source |

| IUPAC Name | [4-(4-ethoxyphenyl)phenyl]boronic acid | N/A |

| CAS Number | 182344-29-2 | [2] |

| Molecular Formula | C₁₄H₁₅BO₃ | N/A |

| Molecular Weight | 242.08 g/mol | N/A |

| Appearance | Typically a white to off-white solid | [3] |

Solubility Profile of this compound

The solubility of a reagent is a critical parameter for reaction setup, purification, and formulation. While specific quantitative data for this compound is not extensively published, a reliable profile can be constructed based on the behavior of structurally similar arylboronic acids, such as its methoxy analog.[3][4]

General Solubility in Organic Solvents

Arylboronic acids exhibit a range of solubilities depending on the solvent's polarity. The biphenyl core of this compound imparts significant lipophilicity, while the boronic acid group provides a polar handle.

-

High Solubility: Generally observed in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF), as well as alcohols like methanol.[3][4] Ethers and ketones are also considered good solvents for arylboronic acids.[5][6]

-

Moderate Solubility: Expected in solvents like acetone and chloroform.[5][7]

-

Low to Insoluble: Typically insoluble in non-polar hydrocarbon solvents such as methylcyclohexane and hexane.[1][5] This property is often exploited during purification to wash away non-polar impurities.[5]

Aqueous Solubility and the Effect of pH

The aqueous solubility of arylboronic acids is generally low but is highly dependent on pH.[5][8]

-

Acidic to Neutral pH: At low pH, the boronic acid exists in its neutral, trigonal planar form, which has limited water solubility.

-

Basic pH: Under basic conditions, the boronic acid group accepts a hydroxide ion to form the anionic, tetrahedral boronate species (Ar-B(OH)₃⁻). This charged species is significantly more water-soluble. This pH-dependent behavior can be leveraged for acid-base extractions during workup, although care must be taken as basic conditions can also accelerate decomposition.[9][10]

Protocol for Experimental Solubility Determination (OECD 105 Shake-Flask Method)

To obtain precise, quantitative solubility data, the OECD 105 shake-flask method is the gold standard. The causality behind this choice is its ability to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved solid, providing a reliable and reproducible measurement.[11]

Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of the boronic acid to several flasks (minimum of three for reproducibility) containing the chosen solvent.[11] The excess solid is crucial to guarantee saturation.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand in the temperature bath to let the undissolved solid settle. Centrifuge or filter the supernatant using a syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution. This step must be performed quickly and at temperature to prevent precipitation or further dissolution.

-

Quantification: Accurately dilute a known volume of the saturated solution. Analyze the concentration of the boronic acid using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Use the measured concentration and dilution factor to calculate the solubility, typically expressed in mg/mL or mol/L. The final reported value should be the average of the triplicate measurements.[11]

Visualization: Solubility Determination Workflow

Caption: Workflow for the OECD 105 shake-flask solubility determination method.

Stability Profile and Degradation Pathways

Arylboronic acids are known to be unstable under certain conditions, which can compromise their purity and reactivity.[12] Understanding these liabilities is essential for proper storage, handling, and reaction optimization.

Key Degradation Pathways

There are three primary degradation pathways for arylboronic acids:

-

Oxidative Deboronation: This is a significant instability, particularly in biological contexts or in the presence of reactive oxygen species (ROS).[13][14][15] The boronic acid is oxidized to the corresponding phenol (4-ethoxy-4'-hydroxybiphenyl) and boric acid.[15] This process can be accelerated by trace metal impurities.

-

Protodeboronation: This involves the cleavage of the C-B bond and its replacement with a C-H bond, yielding the corresponding arene (4-ethoxybiphenyl).[12][13] This pathway can be promoted by heat, moisture, and certain catalytic conditions.

-

Dehydration (Boroxine Formation): This is a reversible process where three molecules of the boronic acid condense to form a stable, six-membered cyclic anhydride called a boroxine.[7] Commercial boronic acids often exist as an equilibrium mixture of the free acid and the boroxine, which can complicate stoichiometry if not accounted for.[5]

Visualization: Major Degradation Pathways

Caption: Primary degradation pathways affecting arylboronic acids.

Factors Influencing Stability

-

Atmosphere: Exposure to air (oxygen) promotes oxidative degradation. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[16]

-

Temperature: Elevated temperatures can accelerate all degradation pathways. Therefore, storage in a cool environment is crucial.[17]

-

Light: Photochemical degradation can occur. Storing the material in amber vials or in the dark is a necessary precaution.[17]

-

pH: Stability is pH-dependent. While basic conditions increase aqueous solubility, they can also promote degradation.[18] Strongly acidic conditions may also lead to decomposition.

-

Impurities: Trace metal impurities can catalyze oxidation. The presence of residual starting materials or byproducts can also affect the overall stability profile.[19]

Recommended Storage and Handling

To preserve the integrity of this compound, the following practices are essential:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[17] For long-term storage, refrigeration under an inert atmosphere is ideal.[16]

-

Handling: Minimize exposure to atmospheric moisture and air. Handle in a glovebox or under a blanket of inert gas when possible, especially when weighing or transferring small quantities. Use dry solvents and reagents in reactions.

Protocol for Forced Degradation Study

A forced degradation or "stress testing" study is a systematic way to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions (e.g., acid, base, oxidative, thermal).

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to different conditions:

-

Acidic: Add HCl solution (e.g., to a final concentration of 0.1 N).

-

Basic: Add NaOH solution (e.g., to a final concentration of 0.1 N).

-

Oxidative: Add hydrogen peroxide solution (e.g., 3% H₂O₂).[20]

-

Thermal: Heat the solution at a set temperature (e.g., 60 °C).

-

Control: Keep one vial under ambient conditions.

-

-

Time Points: Sample each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Quench the reaction if necessary (e.g., neutralize acid/base samples).

-

Analysis: Analyze all samples by a stability-indicating HPLC method. This method must be capable of separating the parent compound from all major degradation products.

-

Data Interpretation: Compare the chromatograms from the stressed samples to the control. Calculate the percentage of degradation and identify the major degradants, potentially using LC-MS for structural elucidation.

Visualization: Forced Degradation Study Workflow

Caption: Experimental workflow for a forced degradation (stress testing) study.

Analytical Considerations

The analysis of boronic acids and their esters can be challenging due to their reactivity.

-

HPLC: Reversed-phase HPLC is the most common technique. However, on-column hydrolysis or degradation can occur, leading to poor peak shape and inaccurate quantification.[21] Using columns with low silanol activity or adjusting mobile phase conditions (e.g., avoiding certain acids) can mitigate these issues.[22]

-

NMR: ¹H and ¹¹B NMR are powerful tools for structural confirmation and for monitoring the equilibrium between the boronic acid and its boroxine anhydride.

-

NACE: Non-aqueous capillary electrophoresis (NACE) has been shown to be an excellent technique for analyzing boronic acids and esters without inducing hydrolysis during analysis.[21]

Conclusion

This compound is a valuable synthetic building block, but its effective use requires careful attention to its physicochemical properties. Its solubility is highest in polar organic solvents, and its limited aqueous solubility can be modulated by pH. The compound is susceptible to oxidative deboronation, protodeboronation, and dehydration to form a boroxine. By implementing the recommended storage, handling, and analytical protocols outlined in this guide, researchers can ensure the quality and reactivity of this reagent, leading to more reliable and reproducible outcomes in their synthetic endeavors.

References

- 1. Biphenyl-4-boronic acid, 97+% | Fisher Scientific [fishersci.ca]

- 2. 182344-29-2|(4'-Ethoxy-[1,1'-biphenyl]-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. benchchem.com [benchchem.com]

- 17. laballey.com [laballey.com]

- 18. Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Ascendancy of Boronic Acids: A Technical Guide to Catalysis and Chemical Synthesis

Foreword

In the landscape of modern organic chemistry and drug development, few classes of molecules have proven as versatile and indispensable as boronic acids and their derivatives.[1] These organoboron compounds, once considered niche reagents, now stand at the forefront of innovation, enabling the construction of complex molecular architectures with unparalleled efficiency and precision.[1][2] This guide provides an in-depth exploration of the multifaceted roles of boronic acids, from their foundational principles to their cutting-edge applications in catalysis and chemical synthesis. It is designed for the discerning researcher, scientist, and drug development professional seeking to harness the full potential of these remarkable compounds.

The Fundamental Nature of Boronic Acids: Structure and Reactivity

Boronic acids are organic compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R–B(OH)₂.[3] The boron atom in a boronic acid is sp²-hybridized and possesses a vacant p-orbital, which confers upon it a mild Lewis acidic character.[4][5] This Lewis acidity is central to their reactivity, allowing them to act as electrophiles and to form reversible covalent bonds with nucleophiles, most notably diols.[6][7]

The ability to exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate complex upon interaction with Lewis bases is a key feature of their chemistry.[5][8] This equilibrium can be influenced by factors such as pH and the nature of the substituents on the boron atom, providing a tuneable platform for a wide range of chemical transformations.

Synthesis of Boronic Acids

The accessibility of a diverse array of boronic acids is a testament to the robust synthetic methodologies developed over the years. Common synthetic routes include:

-

Reaction of Organometallic Reagents with Borate Esters: This classic method involves the reaction of Grignard or organolithium reagents with trialkyl borates, followed by hydrolysis to yield the desired boronic acid.[3]

-

Palladium-Catalyzed Borylation (Miyaura Borylation): A powerful and widely used method that involves the palladium-catalyzed cross-coupling of aryl, vinyl, or alkyl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[9][10]

-

Hydroboration: The addition of a B-H bond across a double or triple bond, often catalyzed by transition metals, provides access to alkyl- and vinylboronic esters.[10]

Boronic Acids as Cornerstone Reagents in Cross-Coupling Reactions

Perhaps the most celebrated application of boronic acids is their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.

The Suzuki-Miyaura Coupling: A Nobel Prize-Winning Transformation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[11] Its significance was recognized with the 2010 Nobel Prize in Chemistry. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[12]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[11][13][14]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[12][13]

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][15]

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[12][13]

Figure 1: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).[11]

-

Catalyst and Ligand Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).[11]

-

Solvent Addition: Add a deoxygenated solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[11]

-

Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[11]

-

Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel.

The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically C-N and C-O bonds, by coupling boronic acids with amines or alcohols.[16][17][18] A key advantage of this reaction is that it can often be performed at room temperature and is tolerant of air and moisture, making it a more practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination in certain contexts.[16][17][19]

Proposed Mechanism of the Chan-Lam Coupling

The mechanism of the Chan-Lam coupling is more complex and less definitively established than that of the Suzuki-Miyaura coupling. A plausible catalytic cycle involves the following key transformations:[16][17]

-

Ligand Exchange/Transmetalation: The boronic acid undergoes transmetalation with a Cu(II) species.

-

Oxidation: The resulting Cu(II)-aryl complex is proposed to undergo oxidation to a transient Cu(III) intermediate, often with the involvement of oxygen from the air.

-

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.[16]

-

Reoxidation: The Cu(I) is reoxidized to Cu(II) to complete the catalytic cycle.

Figure 2: A conceptual diagram of the Chan-Lam coupling catalytic cycle.

Boronic Acids as Versatile Catalysts

Beyond their role as reagents in transition metal-catalyzed reactions, boronic acids are emerging as powerful organocatalysts in their own right.[20][21] Their Lewis acidity allows for the activation of various functional groups, particularly those containing hydroxyl groups, under mild and selective conditions.[4][21]

Modes of Boronic Acid Catalysis (BAC)

Boronic acids can activate substrates through several distinct mechanisms:[4][22]

-

Electrophilic Activation: By forming transient boronic esters with alcohols or carboxylic acids, the boronic acid increases the electrophilicity of the substrate, facilitating nucleophilic attack.[4] This is the basis for boronic acid-catalyzed amidations, esterifications, and Friedel-Crafts-type reactions.[4][21]

-

Nucleophilic Activation: The formation of a tetrahedral boronate adduct with a diol can increase the nucleophilicity of the oxygen atoms, enabling reactions with electrophiles.[4][21]

-

Brønsted Acid Catalysis: In some cases, particularly with highly electron-deficient arylboronic acids, the catalytic activity may proceed through a Brønsted acid mechanism where the boronic acid acts as a proton donor.[23]

Boronic Acid Protecting Groups: Enabling Complex Syntheses

The inherent reactivity of the boronic acid moiety can sometimes be a liability in multi-step syntheses. To address this, a range of protecting groups have been developed to mask the boronic acid functionality, allowing it to be carried through various reaction conditions before being deprotected at a later stage.[24]

Common Boronic Acid Protecting Groups

| Protecting Group | Structure | Introduction | Deprotection Conditions | Key Features |

| Pinacol Ester | Cyclic boronate ester with pinacol | Reaction with pinacol | Often used directly in coupling; can be hydrolyzed with acid or base | Most common protecting group; stable to chromatography.[25] |

| MIDA Ester | N-methyliminodiacetic acid ester | Reaction with MIDA under dehydrating conditions | Mild basic hydrolysis (e.g., NaOH) | Inert to Suzuki-Miyaura coupling conditions; allows for iterative cross-coupling.[24][25] |

| DAN Group | 1,8-diaminonaphthalene derivative | Reaction with 1,8-diaminonaphthalene | Acidic hydrolysis | Renders the organoboron unreactive towards cross-coupling.[24][26] |

| Trifluoroborate Salts | R-BF₃K | Reaction with KHF₂ | Can be used directly or hydrolyzed to the boronic acid | Highly stable, crystalline solids.[26] |

The development of orthogonal protecting group strategies, such as the use of MIDA and DAN groups which can be deprotected under basic and acidic conditions respectively, has enabled highly sophisticated and selective transformations of polyfunctional molecules.[26]

Boronic Acids in Drug Discovery and Development

The unique properties of boronic acids have made them increasingly attractive in medicinal chemistry and drug design.[27][28] Their ability to form reversible covalent bonds with diols is particularly relevant, as it allows for the targeting of glycoproteins and other biological macromolecules.[6]

FDA-Approved Boronic Acid Drugs

Several boronic acid-containing drugs have been approved by the FDA, highlighting their therapeutic potential:[1][27][28]

-

Bortezomib (Velcade®): A proteasome inhibitor used in the treatment of multiple myeloma.[27]

-

Ixazomib (Ninlaro®): An oral proteasome inhibitor also for the treatment of multiple myeloma.[27]

-

Vaborbactam (Vabomere®): A β-lactamase inhibitor used in combination with antibiotics to treat bacterial infections.[27]

-

Tavaborole (Kerydin®) and Crisaborole (Eucrisa®): Benzoxaborole-containing drugs for the treatment of onychomycosis and eczema, respectively.[27]

The boron atom in these drugs often plays a crucial role in their mechanism of action, typically by forming a stable, yet reversible, covalent bond with a key amino acid residue in the active site of the target enzyme.

Boronic Acids in Sensor Technology

The reversible interaction of boronic acids with diols has been extensively exploited in the development of chemical sensors, particularly for the detection of carbohydrates.[7][29][30]

Fluorescent Glucose Sensors

A common design for a fluorescent glucose sensor involves coupling a boronic acid recognition unit to a fluorophore.[29][31] In the absence of glucose, the sensor may exhibit a certain level of fluorescence. Upon binding to glucose, the formation of a boronate ester can alter the electronic properties of the system, leading to a change in the fluorescence signal (either enhancement or quenching).[31] This principle is being actively researched for applications in continuous glucose monitoring for diabetes management.[29]

Conclusion and Future Outlook

Boronic acids have transitioned from chemical curiosities to indispensable tools in the arsenal of the modern chemist. Their impact is felt across the spectrum of chemical synthesis, from the construction of fundamental building blocks to the development of life-saving therapeutics. The ongoing exploration of new catalytic activities, the design of novel protecting groups, and the expansion of their applications in materials science and chemical biology ensure that the field of boronic acid chemistry will remain a vibrant and fruitful area of research for years to come. As our understanding of their nuanced reactivity deepens, so too will our ability to address some of the most pressing challenges in science and medicine.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]

- 4. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. boronmolecular.com [boronmolecular.com]

- 7. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Boronic acid - Wikipedia [en.wikipedia.org]

- 10. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 17. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Chan-Lam Coupling [organic-chemistry.org]

- 20. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. mdpi.com [mdpi.com]

- 28. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 31. spiedigitallibrary.org [spiedigitallibrary.org]

A Toxicological and Safety Assessment Framework for 4-Ethoxybiphenyl-4'-boronic Acid and Other Novel Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Gap for a Novel Reagent

4-Ethoxybiphenyl-4'-boronic acid (CAS No. 182344-29-2) is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, as a novel or low-volume chemical, a comprehensive, publicly available toxicological profile is not established. This guide addresses this critical data gap. Instead of presenting non-existent specific data, we will establish a robust framework for the safety assessment of this compound, leveraging data from structurally related arylboronic acids and outlining a tiered, scientifically-grounded testing strategy. This approach serves as a blueprint for researchers and drug development professionals when encountering new chemical entities, ensuring safety and regulatory preparedness.

The arylboronic acid class is known for its potential as a genotoxic impurity, a concern that necessitates careful evaluation.[1] While some studies suggest that not all Ames-positive boronic acids are eukaryotic genotoxins, the potential risk mandates a thorough assessment.[2][3] This guide provides the causal logic behind each recommended step, grounding our approach in established Organisation for Economic Co-operation and Development (OECD) guidelines to ensure scientific integrity and trustworthiness.

Hazard Identification through Structural Analogy (Read-Across Approach)

In the absence of direct data, the first step is to infer potential hazards by examining structurally similar compounds. The most closely related analogues with available safety information are 4-methoxy and other biphenyl boronic acids.

Table 1: Summary of Hazards Identified for Arylboronic Acid Analogues

| Hazard Class | GHS Classification (Typical) | Key Findings from Analogue Data |

| Acute Toxicity | No data available for oral, dermal, or inhalation routes. | The acute toxicity of many arylboronic acids is unknown.[4] |

| Skin Corrosion/Irritation | Skin Irritant, Category 2 (H315) | Causes skin irritation.[5] |

| Serious Eye Damage/Irritation | Eye Irritant, Category 2 (H319) | Causes serious eye irritation.[5] |

| Respiratory Irritation | STOT SE 3 (H335) | May cause respiratory irritation.[5] |

| Germ Cell Mutagenicity | Potential Mutagen | Arylboronic acids have been found to be weakly mutagenic in microbial assays (Ames test).[1][6] The mechanism is not fully elucidated but may not involve direct DNA binding.[6] |

| Carcinogenicity | No data available | No specific carcinogenicity studies were identified for close analogues. |

| Reproductive Toxicity | No data available | No specific reproductive toxicity studies were identified for close analogues. |

Based on this read-across analysis, this compound should be handled as a substance that is irritating to the skin, eyes, and respiratory system, and as a potential mutagen. All subsequent handling and experimental design must proceed from this precautionary principle.

A Tiered Strategy for Toxicological Assessment

A modern, efficient, and ethically responsible approach to toxicological testing begins with computational and in vitro methods, reserving in vivo studies for situations where they are absolutely necessary and justified.[7] This tiered strategy maximizes data generation while minimizing animal use.

Caption: Tiered workflow for toxicological assessment of a new chemical entity.

Tier 1A: Computational Toxicology (In Silico Assessment)

Before any laboratory work commences, computational models can provide rapid and cost-effective initial screening.[8][9] These in silico tools use existing toxicological data from vast chemical libraries to predict the properties of a new molecule based on its structure.[10]

Methodology: (Quantitative) Structure-Activity Relationship ([Q]SAR) Modeling

-

Objective: To predict skin/eye irritation, and mutagenicity based on the chemical structure of this compound.

-

Input Data: The canonical SMILES or InChI key of the compound.

-

Modeling Software: Utilize validated (Q)SAR models such as those available through the OECD QSAR Toolbox, Lhasa Limited's Derek Nexus, or other commercially available platforms.

-

Analysis:

-

The software breaks the molecule down into structural fragments.

-

It compares these fragments to a database of fragments with known toxicological effects ("structural alerts").

-

A prediction is generated, often with a confidence score, for endpoints like skin irritation, eye irritation, and bacterial mutagenicity.

-

-

Causality: This method is predicated on the principle that structurally similar chemicals are likely to have similar biological activities.[10] It allows for the early identification of potential liabilities that will require definitive testing.

Tier 1B: In Vitro Laboratory Testing

In vitro tests use reconstructed human tissues or bacterial cultures to assess toxicity, providing a biologically relevant, non-animal alternative for key endpoints.

Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test determines the potential of a chemical to cause reversible skin damage.[11][12][13]

-

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Cell viability is then measured to determine the cytotoxic effect of the chemical.[12][14] A significant reduction in viability indicates irritation potential.

-

Materials:

-

Validated RhE tissue models (e.g., EpiDerm™, EpiSkin™).[12]

-

Assay medium.

-

Test chemical: this compound.

-

Negative Control: Phosphate-Buffered Saline (PBS).

-

Positive Control: 5% Sodium Dodecyl Sulfate (SDS).

-

MTT reagent (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Isopropanol.

-

-

Step-by-Step Methodology:

-

Pre-incubate the RhE tissues in assay medium at 37°C, 5% CO₂.

-

Remove tissues from the incubator. Apply the test chemical (e.g., 25 µL of a liquid or 25 mg of a solid, moistened with water) topically to the stratum corneum of triplicate tissues. Apply negative and positive controls to separate tissues.

-

Expose the tissues to the chemical for 60 minutes at room temperature.

-

Thoroughly wash the tissues with PBS to remove the test chemical.

-

Transfer tissues to fresh medium and incubate for 42 hours.

-

Following incubation, transfer tissues to a plate containing MTT medium and incubate for 3 hours. Viable cells will convert the yellow MTT to a blue formazan salt.

-

Extract the formazan salt from the tissues using isopropanol.

-

Measure the optical density (OD) of the extracted solution using a spectrophotometer (e.g., at 570 nm).

-

-

Data Interpretation:

-

Calculate the percentage viability for each tissue relative to the negative control.

-

Classification: If the mean percent viability of the three replicate tissues is ≤ 50%, the chemical is classified as a skin irritant (UN GHS Category 2).[12]

-

Protocol: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)

This method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.[15][16]

-

Principle: Similar to the skin irritation test, this assay measures cytotoxicity in a reconstructed human corneal epithelium model after topical application of the test chemical.[17]

-

Methodology: The procedure is analogous to OECD 439 but uses a corneal tissue model (e.g., EpiOcular™, SkinEthic™ HCE) and has different exposure and incubation times.[17][18]

-

Exposure: Typically 30 minutes for liquids or 6 hours for solids.

-

Post-Exposure Incubation: Varies by model, often around 2 hours.

-

-

Data Interpretation:

-

Classification: If the mean percent viability is > 60%, the chemical is classified as a non-irritant (UN GHS No Category).[18][19] If viability is ≤ 60%, it is considered an irritant, and further testing may be needed to distinguish between reversible irritation (Category 2) and serious eye damage (Category 1).

-

Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

This is the global standard for assessing the mutagenic potential of a chemical.[20] It uses amino acid-dependent strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[20][21]

-

Principle: The test bacteria are auxotrophic, meaning they cannot synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli) and cannot grow on a medium lacking it.[21] A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies.[22]

-

Step-by-Step Methodology:

-

Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

-

Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate). This is critical because some chemicals only become mutagenic after being metabolized.

-

Exposure: In the plate incorporation method, add the tester strain, the test chemical at several concentrations, and (if applicable) the S9 mix to molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates (which lack the essential amino acid).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

-

Data Interpretation:

-

A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.

-

A positive result in the Ames test indicates that this compound is a bacterial mutagen and should be treated as a potential carcinogen.[23]

-

Safe Handling and Personal Protective Equipment (PPE)

Based on the inferred hazards, the following handling procedures are mandatory.

Table 2: Recommended Handling and Safety Precautions

| Aspect | Procedure | Rationale |

| Engineering Controls | Handle only in a certified chemical fume hood. | To prevent inhalation of dust or vapors, addressing the respiratory irritation hazard (STOT SE 3). |

| Eye Protection | Wear chemical safety goggles or a face shield (as per EN166 or ANSI Z87.1). | To prevent eye contact and serious eye irritation (Eye Irrit. 2). |

| Skin Protection | Wear nitrile or other chemically resistant gloves. Wear a lab coat. | To prevent skin contact and irritation (Skin Irrit. 2). |

| Respiratory Protection | If handling outside a fume hood is unavoidable, use a NIOSH/MSHA-approved respirator with an appropriate cartridge. | To protect against inhalation of irritating dust. |

| Handling | Avoid creating dust. Wash hands thoroughly after handling. | Minimizes exposure risk. |